molecular formula C6H9F3O2 B1353998 4,4,4-Trifluoro-2,2-dimethylbutanoic acid CAS No. 939399-07-2

4,4,4-Trifluoro-2,2-dimethylbutanoic acid

Cat. No. B1353998
M. Wt: 170.13 g/mol
InChI Key: GCPLLNZGWOPZLF-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-2,2-dimethylbutanoic acid is a chemical compound with the molecular formula C6H9F3O2 . It has a molecular weight of 170.13 . It is a liquid at ambient temperature .


Molecular Structure Analysis

The InChI code for 4,4,4-Trifluoro-2,2-dimethylbutanoic acid is 1S/C6H9F3O2/c1-5(2,4(10)11)3-6(7,8)9/h3H2,1-2H3,(H,10,11) . This indicates that the molecule contains a carboxylic acid group (-COOH), a trifluoromethyl group (-CF3), and two methyl groups (-CH3) attached to the same carbon atom .


Physical And Chemical Properties Analysis

4,4,4-Trifluoro-2,2-dimethylbutanoic acid is a liquid at ambient temperature . The flash point is 86-87/6mm .

Scientific Research Applications

1. Agrochemical and Pharmaceutical Industries

  • Results or Outcomes: Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

2. Synthesis of Trifluoromethyl-substituted Dielectrophiles

  • Methods of Application: The synthesis was achieved through acylation of 1,1-dimethoxy-1-(thien-2-yl)propane with trifluoroacetic anhydride. The product was then subjected to cyclocondensation with hydroxylamine and hydrazine .
  • Results or Outcomes: X-ray structural analysis of the new trifluoromethyl-substituted dielectrophile revealed that this hydrate exists as a racemate with inter- and intramolecular O-H·O bonds .

3. Synthesis of Trifluoroacetic Acid

  • Application Summary: Trifluoroacetic acid (TFA) is an organofluorine compound with the chemical formula CF3CO2H. It is a haloacetic acid, with all three of the acetyl group’s hydrogen atoms replaced by fluorine atoms. TFA is a stronger acid than acetic acid, having an acid ionisation constant, Ka, that is approximately 34,000 times higher .
  • Methods of Application: TFA is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride .
  • Results or Outcomes: TFA is widely used in organic chemistry for various purposes .

4. Synthesis of Trifluoromethylpyridines

  • Application Summary: Trifluoromethylpyridines (TFMP) and its derivatives, which may include “4,4,4-Trifluoro-2,2-dimethylbutanoic acid”, are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
  • Results or Outcomes: Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Safety And Hazards

The compound is classified as dangerous, with hazard statement H314 indicating that it causes severe skin burns and eye damage . Precautionary statements include P271 (use only outdoors or in a well-ventilated area), P260 (do not breathe dust/fume/gas/mist/vapors/spray), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

4,4,4-trifluoro-2,2-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O2/c1-5(2,4(10)11)3-6(7,8)9/h3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPLLNZGWOPZLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80434829
Record name 4,4,4-trifluoro-2,2-dimethylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-Trifluoro-2,2-dimethylbutanoic acid

CAS RN

939399-07-2
Record name 4,4,4-trifluoro-2,2-dimethylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Dimethyl-4,4,4-trifluorobutanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of ethyl 4,4,4-trifluoro-2,2-dimethylbutanoate (426 mg, 2.15 mmol) in MeOH (15 mL) was added a solution of LiOH in H2O (2 N, 5.35 mL, 10.75 mmol). The reaction mixture was stirred at room temperature overnight. The reaction was concentrated and the resulting mixture was diluted with DCM and washed with 3 N HCl. The aqueous layer was extracted twice with DCM. The combined organic layers were dried over MgSO4, filtered and concentrated to yield 4,4,4-trifluoro-2,2-dimethylbutanoic acid as a colorless oil (370 mg, 100% yield). 1H NMR (400 MHz, CDCl3) ppm 1.35 (s, 6H), 2.48 (ABqt, J=12 Hz, 2H).
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426 mg
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15 mL
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Synthesis routes and methods II

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